molecular formula C10H10ClF2NO B14048077 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14048077
M. Wt: 233.64 g/mol
InChI Key: IAOULVJWGRPHMS-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a difluoromethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate nucleophile, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both an amino group and a difluoromethyl group allows for diverse interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H10ClF2NO

Molecular Weight

233.64 g/mol

IUPAC Name

1-[4-amino-2-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO/c11-4-3-9(15)7-2-1-6(14)5-8(7)10(12)13/h1-2,5,10H,3-4,14H2

InChI Key

IAOULVJWGRPHMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)C(=O)CCCl

Origin of Product

United States

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